

Application Notes and Protocols: Reconstitution of Lyophilized Porcine Pancreastatin (33-49)

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Compound of Interest

Compound Name: *Pancreastatin (33-49), porcine*

Cat. No.: *B15599002*

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Introduction

Pancreastatin, a peptide fragment derived from chromogranin A, is a key regulator of various metabolic processes. The porcine Pancreastatin (33-49) fragment is a biologically active peptide that has been shown to inhibit insulin secretion and modulate glucose metabolism.^[1]^[2]^[3]^[4] This document provides detailed application notes and protocols for the reconstitution, storage, and use of lyophilized porcine Pancreastatin (33-49) in common experimental settings.

Product Information

| Characteristic | Description |
|-------------------------|--|
| Product Name | Porcine Pancreastatin (33-49) |
| Appearance | Lyophilized white powder |
| Molecular Formula | $C_{104}H_{164}N_{14}O_{24}$ |
| Molecular Weight | 1947.1 g/mol |
| Purity | >95% (as determined by HPLC) |
| Storage (Lyophilized) | Short-term: 4°C; Long-term: -20°C for up to 12 months. [5] |
| Storage (Reconstituted) | Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles. |

Reconstitution Protocol

Lyophilized porcine Pancreastatin (33-49) has limited solubility in water. The following protocol is recommended for effective reconstitution.

Materials:

- Lyophilized porcine Pancreastatin (33-49) vial
- Sterile, high-purity water
- 0.1 N Acetic Acid (optional, for acidic peptides)
- Ammonium hydroxide solution (e.g., 1% v/v) or other suitable alkaline solution (for basic peptides)
- Sterile polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- **Equilibrate:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from entering the vial.
- **Centrifuge:** Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
- **Initial Solubilization:**
 - Porcine Pancreastatin (33-49) is slightly soluble in water but can be dissolved at a pH > 9.
 - Add a small amount of a sterile, dilute alkaline solution, such as 1% ammonium hydroxide, to the vial to dissolve the peptide. Use the minimum volume necessary.
 - Alternatively, for initial attempts, sterile, high-purity water can be used, but complete dissolution may not occur.
- **Dilution:** Once the peptide is dissolved, it can be further diluted with the desired sterile buffer (e.g., PBS, pH 7.4) to the final working concentration.
- **Vortexing:** Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation or aggregation.
- **Aliquoting and Storage:**
 - For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes in sterile polypropylene tubes.
 - Store the aliquots at -20°C or lower.
 - Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific application.

Experimental Protocols

In Vitro: Glucose Uptake Assay in Adipocytes

This protocol describes how to measure the effect of porcine Pancreastatin (33-49) on glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).

Materials:

- Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates
- Reconstituted porcine Pancreastatin (33-49)
- Insulin solution (1 μM)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
- 2-Deoxy-D- $[\text{A}^3\text{H}]$ glucose (2-DG) or a colorimetric/fluorometric glucose uptake assay kit
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Scintillation counter or plate reader

Procedure:

- Cell Preparation: Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate.
- Serum Starvation: Wash the differentiated adipocytes twice with PBS and then starve them in serum-free medium overnight to increase glucose transporter sensitivity.
- Glucose Starvation: The next day, wash the cells three times with PBS and then incubate them with 100 μL of KRPH buffer containing 2% BSA for 40-60 minutes to starve them of glucose.
- Treatment:
 - Prepare different concentrations of porcine Pancreastatin (33-49) in KRPH buffer.
 - Add the Pancreastatin (33-49) solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes).
 - Include a control group with buffer only and a positive control group with insulin (1 μM) to stimulate glucose uptake.

- Glucose Uptake Measurement:
 - Add 10 μ L of 10 mM 2-Deoxy-D-glucose (2-DG) to each well.[\[6\]](#)
 - Incubate for 20 minutes.
 - Wash the cells three times with ice-cold PBS to stop glucose uptake.
- Cell Lysis and Detection:
 - Lyse the cells with a suitable lysis buffer.
 - If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.
 - If using a commercial kit, follow the manufacturer's instructions for detection.[\[6\]](#)

In Vivo: Effect on Insulin and Glucagon Secretion in Mice

This protocol outlines a method to investigate the in vivo effects of porcine Pancreastatin (33-49) on insulin and glucagon secretion in mice.

Materials:

- Male NMRI mice (or other suitable strain)
- Reconstituted porcine Pancreastatin (33-49)
- Saline solution (0.9% NaCl)
- Glucose solution
- Anesthetic agent
- Blood collection supplies (e.g., heparinized capillary tubes)
- ELISA kits for insulin and glucagon

Procedure:

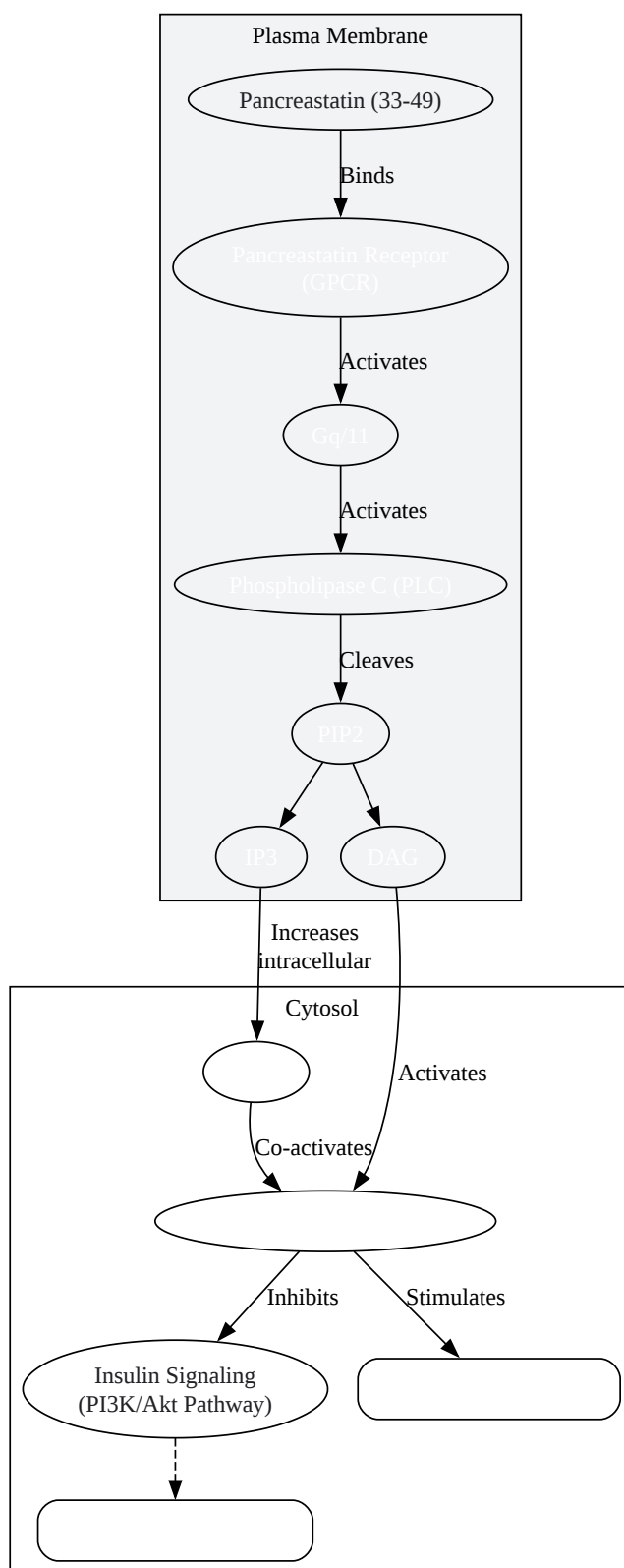
- **Animal Preparation:** Acclimatize the mice to the experimental conditions. Fast the mice overnight before the experiment.
- **Peptide Administration:**
 - Anesthetize the mice.
 - Administer porcine Pancreastatin (33-49) via intravenous injection at a specific dose (e.g., 4.0 nmol/kg body weight).^[1]
 - Administer saline to the control group.
- **Glucose Challenge (Optional):** To study the effect on glucose-stimulated insulin secretion, a glucose solution can be injected intravenously after the peptide administration.
- **Blood Sampling:**
 - Collect blood samples at various time points after injection (e.g., 2, 6, 15, and 30 minutes).^[1]
 - Collect blood from the retro-orbital plexus or tail vein into heparinized tubes.
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.
- **Hormone Measurement:** Measure the plasma concentrations of insulin and glucagon using specific ELISA kits according to the manufacturer's instructions.

Data Presentation

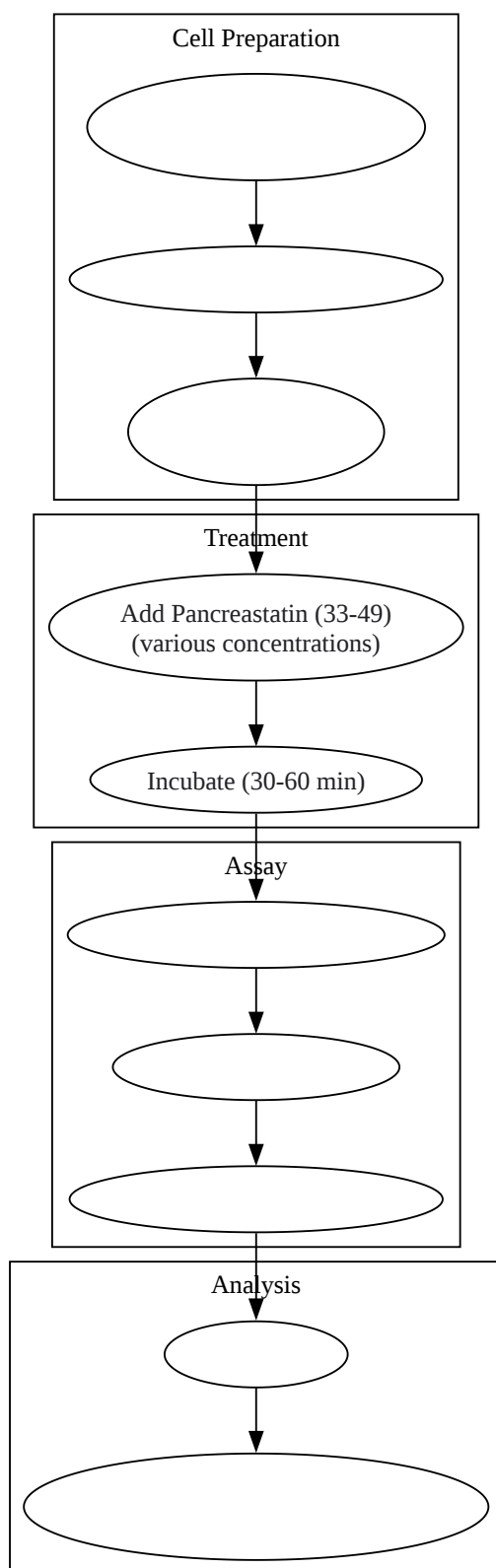
Table 1: Dose-Dependent Effects of Porcine Pancreastatin (33-49) on Insulin Secretion

| Concentration | Effect on Insulin Secretion | Experimental Model | Reference |
|--------------------|---|--|---------------------|
| 10 nM | Inhibition of glucose-stimulated insulin release | Perfused rat pancreas | [2] |
| 100 nM | Maximal inhibition of β -cell DNA synthesis and decreased insulin secretion | Fetal rat pancreatic islets in culture | [7] |
| 15 nmol/L | Significant inhibition of the first phase of glucose-induced insulin release | Perfused rat pancreas | [8] |
| 4.0 nmol/kg (i.v.) | Lowered basal plasma insulin concentration | In vivo (mouse) | [1] |

Signaling Pathways and Workflows



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